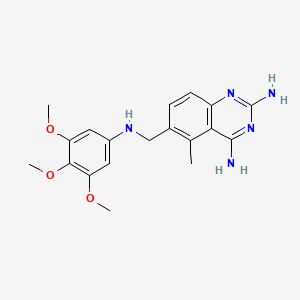

SG-209

概要

説明

科学的研究の応用

N-[2-(アセトキシ)エチル]-3-ピリジンカルボキサミドには、いくつかの科学研究における応用があります。

化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。

生物学: この化合物は、生物系への影響、特にカリウムチャネル開口剤および一酸化窒素ドナーとしての役割について研究されています.

作用機序

N-[2-(アセトキシ)エチル]-3-ピリジンカルボキサミドは、カリウムチャネルを開き、一酸化窒素を供給することによって効果を発揮します。 この二重作用により、血管拡張と腫瘍壊死因子αの放出阻害がもたらされます 。 分子標的は、カリウムチャネルと一酸化窒素経路であり、心血管系と免疫系の調節において重要な役割を果たしています .

生化学分析

Biochemical Properties

SG-209 interacts with various enzymes and proteins, particularly potassium channels . By opening these channels, it leads to vasodilation . This interaction with potassium channels is a key aspect of its biochemical role .

Cellular Effects

This compound has been shown to dilate tracheal smooth muscle and increase blood flow to the trachea in dogs . This suggests that it may have significant effects on various types of cells and cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with potassium channels . By opening these channels, it induces vasodilation . This action at the molecular level can lead to changes in gene expression, enzyme inhibition or activation .

準備方法

合成経路と反応条件

N-[2-(アセトキシ)エチル]-3-ピリジンカルボキサミドの合成は、通常、3-ピリジンカルボン酸と2-アミノエタノールを反応させた後、アセチル化することによって行われます。 反応条件には、しばしばピリジンなどの塩基の存在下で無水酢酸を使用することが含まれます .

工業的生産方法

N-[2-(アセトキシ)エチル]-3-ピリジンカルボキサミドの工業的生産方法は、ラボでの合成と似ていますが、大量に対応するためにスケールアップされています。 このプロセスは、3-ピリジンカルボン酸と2-アミノエタノールの反応、それに続くアセチル化という同じ主要なステップが含まれます .

化学反応解析

反応の種類

N-[2-(アセトキシ)エチル]-3-ピリジンカルボキサミドは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて対応する酸化物を生成することができます。

還元: 還元反応によって、その還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって酸化物が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります .

化学反応の分析

Types of Reactions

N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

類似化合物との比較

類似化合物

ニコランジル: カリウムチャネルを活性化する硝酸塩を含まない冠動脈拡張薬。

2-(ニコチンアミド)エチルアセテート: ニコチンアミドの誘導体で、類似の特性を持つ.

独自性

N-[2-(アセトキシ)エチル]-3-ピリジンカルボキサミドは、カリウムチャネル開口剤と一酸化窒素ドナーの二重作用を持つため、他に類を見ないものです。 この特性の組み合わせにより、研究および潜在的な治療用途に適した化合物となっています .

特性

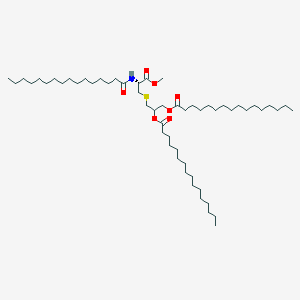

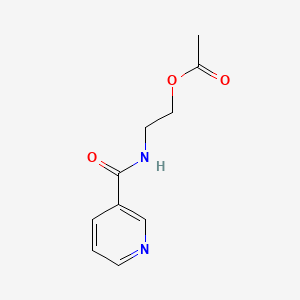

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-8(13)15-6-5-12-10(14)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQICNNKLTFYSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCNC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232353 | |

| Record name | SG 209 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83440-03-3 | |

| Record name | SG 209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083440033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG 209 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SG-209 functions as a direct activator of ATP-sensitive potassium channels (KATP). [] These channels play a crucial role in various cellular processes, including regulating vascular tone. By activating KATP channels located on endothelial cells, this compound initiates a cascade of downstream effects that ultimately promote angiogenesis - the formation of new blood vessels. []

A: While the exact mechanisms are still under investigation, research suggests that KATP channel activation by this compound modulates key signaling pathways involved in endothelial cell proliferation, migration, and network formation. [] These cellular processes are essential for the development of new blood vessels.

A: Research indicates that this compound's ability to stimulate angiogenesis is comparable in potency and efficacy to vascular endothelial growth factor (VEGF), a well-established and potent angiogenic factor. [] This finding positions this compound as a potentially valuable tool for further investigating the complexities of angiogenesis.

A: Studies in canine coronary arteries revealed that the vasodilatory potency and mechanism of action among nicorandil derivatives are significantly influenced by the specific group present at the C2 position of the N-ethylnicotinamide structure. [, ] This highlights the importance of structural modifications in modulating the pharmacological properties of these compounds.

A: While the research primarily focuses on understanding this compound's mechanism of action and its role in angiogenesis, the findings suggest its potential therapeutic value. [] For instance, inducing angiogenesis could be beneficial in conditions like ischemia, where restoring blood flow to tissues is crucial.

A: Research suggests that non-selective KATP channel blockers, like sulfonylureas used in type II diabetes treatment, might negatively impact angiogenesis due to their action on endothelial KATP channels. [] This highlights the importance of developing more selective KATP modulators that can target specific cell types, such as pancreatic β-cells, without interfering with beneficial endothelial KATP channel activity.

A: Yes, studies using rabbit femoral arteries demonstrate that this compound, similar to nicorandil, can decrease cytosolic calcium concentrations. [] This effect contributes to the relaxation of vascular smooth muscle and the vasodilatory properties observed with these compounds.

A: Interestingly, while nicorandil was found to stimulate pancreatic exocrine secretion in canine models, this compound did not exhibit this effect. [] This discrepancy suggests that the nitrate moiety present in nicorandil, but absent in this compound, plays a crucial role in stimulating pancreatic secretion.

A: Yes, research has shown that modifications to the this compound structure, particularly at the C2 position of the N-ethylnicotinamide moiety, can significantly influence its vasodilatory potency and mechanism of action. [, ] For example, replacing the acetoxy group with a nitroxy group (as in nicorandil) leads to enhanced vasodilatory effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1681581.png)